molecular formula C27H31N9Na2O15P2 B1671855 Flavin adenine dinucleotide disodium CAS No. 84366-81-4

Flavin adenine dinucleotide disodium

Cat. No.: B1671855
CAS No.: 84366-81-4
M. Wt: 829.5 g/mol
InChI Key: XLRHXNIVIZZOON-WFUPGROFSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flavin adenine dinucleotide (FAD) is a redox-active coenzyme associated with various proteins, which is involved with several enzymatic reactions in metabolism . It is a flavin nucleotide and is used as a redox cofactor (electron carrier) by flavoproteins including succinate dehydrogenase (complex), α-ketoglutarate dehydrogenase, apoptosis-inducing factor 2 (AIF-M2, AMID), folate/FAD-dependent tRNA methyltransferases, and N-hydroxylating flavoprotein monooxygenases .


Synthesis Analysis

FAD is synthesized from flavin mononucleotide (FMN) by the transadenylylation reaction using microbial cells . A new and simple enzymatic method for the synthesis of FAD from FMN has been described . The cofactor FAD can also be encapsulated using polymeric gold nanoparticles (PEG-AuNPs) through two chemical methods of functionalization .


Molecular Structure Analysis

The molecular structure of FAD involves an isoalloxazine ring, which is central for O2 reactivity . FAD can exist in four redox states, which are the flavin-N (5)-oxide, quinone, semiquinone, and hydroquinone .


Chemical Reactions Analysis

FAD is involved in several redox reactions that regulate the metabolism of carbohydrates, amino acids, and lipids . It is used to react with NADH for the second step in the electron transport chain . FAD can be converted between these states by accepting or donating electrons .


Physical and Chemical Properties Analysis

FAD disodium has a molecular weight of 829.5 g/mol . It appears as white, vitreous crystals . The chemical formula of FAD disodium is C27H31N9Na2O15P2 .

Scientific Research Applications

Optical Biosensors

FAD, when bound to glucose oxidase, is used in developing optical biosensors for glucose concentration monitoring. The interaction of FAD with glucose oxidase, especially in sol–gel immobilized forms, preserves the optical properties of the enzyme, which is crucial for accurate biosensing. This is supported by spectroscopic techniques, such as optical absorption, circular dichroism, infrared spectroscopy, and fluorescence studies, which show the influence of pH on the absorption and fluorescence spectra of FAD (Delfino et al., 2017).

Analytical Chemistry

FAD fluorescence is significant in analytical chemistry, particularly for its spectroscopic properties and variations in acid-base, oxidation, and structural forms. It changes distinctively in flavoenzymes, influencing analytical signals in enzymatic methods catalyzed by flavin oxidoreductases. Such properties of FAD fluorescence have led to a range of analytical applications (Galbán et al., 2016).

Structural Studies

The conformational changes in FAD are crucial in metabolic reactions, where its biological function is linked to such changes. Studies in both solution and gas phase have provided insights into the multiple conformations of FAD, which can be influenced by solvent conditions or interaction with other molecules. This understanding is vital for biological and chemical research involving FAD (Molano-Arévalo et al., 2014).

Biotechnological Applications

FAD acts as a catalyst in redox-responsive metabolic reactions. Its real-time monitoring is important for understanding disorders in metabolic processes and redox systems. Innovations like the development of fluorescent probes that noncovalently bind with FAD help in distinguishing cellular differences based on FAD expressions (Biswas et al., 2022).

Electrochemical Studies

FAD's electrochemical properties are explored for potential use as a redox mediator, particularly for the regeneration of reduced forms of other cofactors like NADH. This research is crucialfor developing applications in biocatalysis and synthesis, where FAD's redox behavior and interaction with enzymes like formate dehydrogenase play a key role (Tzedakis et al., 2010).

CIDNP Studies

Chemically induced dynamic nuclear polarization (CIDNP) studies of FAD reveal insights into the electron transfer processes involving its adenine moiety. This is particularly relevant in light-sensitive enzymes, where FAD's role and its interaction with other molecular components are critical. Understanding these interactions assists in elucidating the mechanisms of light-induced electron transfers in biological systems (Zhukov et al., 2021).

Riboflavin and Cofactor Production

FAD, alongside other flavin cofactors like FMN, is utilized in various industries, including food, feed, and pharmaceuticals. Biotechnological production of these cofactors involves microbial fermentation and whole-cell biocatalysis. Research in this area focuses on developing efficient production methods to reduce costs and improve yield, which is essential for industrial applications (Liu et al., 2020).

Flavin Binding Studies

Understanding how FAD and other flavins bind to proteins like human serum albumin is critical in biochemical and pharmaceutical research. Studies employing fluorescence markers, calorimetry, and molecular dynamics provide insights into the interactions between flavins and proteins, which is crucial for developing therapeutic agents and understanding metabolic processes (Sengupta et al., 2012).

Biophysical Research

The intrinsic properties of FAD, such as fluorescence quenching and pH-dependent isomerisation, are subjects of biophysical research. Understanding these properties is essential for designing diagnostic tools and therapeutic interventions, as well as for basic scientific research into the behavior of FAD in biological systems (Islam et al., 2003).

Mechanism of Action

Flavin Adenine Dinucleotide Disodium (FAD) is a redox-active coenzyme associated with various proteins, playing a crucial role in several enzymatic reactions in metabolism .

Target of Action

FAD primarily targets various aerobic dehydrogenases, such as D-amino acid oxidase and L-amino acid oxidase . It also interacts with other proteins like NADH dehydrogenase, p-hydroxybenzoate hydroxylase, nitric oxide synthase, and NAD(P)H dehydrogenase .

Mode of Action

FAD acts as a cofactor for these enzymes, participating in redox reactions. It can exist in four redox states: the flavin-N(5)-oxide, quinone, semiquinone, and hydroquinone . FAD, in its fully oxidized form (quinone), accepts two electrons and two protons to become FADH2 (hydroquinone form). The semiquinone (FADH) can be formed by either reduction of FAD or oxidation of FADH2 by accepting or donating one electron and one proton, respectively .

Biochemical Pathways

FAD is involved in various biochemical pathways, including the oxidative metabolism of carbohydrates, amino acids, and fatty acids . It is also a part of the mitochondrial electron transport chain . In the form of FMN, it is involved in the first enzyme complex of the electron transport chain .

Pharmacokinetics

Its solubility and utilization rate are higher than that of riboflavin, making it suitable for intramuscular and intravenous injection .

Result of Action

The action of FAD results in the promotion of the metabolism of sugars, fats, and proteins . As a derivative of vitamin B2, it plays a significant role in maintaining the normal function of skin, mucous membranes, and vision . It is particularly important in cellular respiration .

Action Environment

The action, efficacy, and stability of FAD can be influenced by environmental factors. For instance, exposure to sunlight and alkaline conditions can lead to its decomposition into riboflavin . Furthermore, the presence of organic molecules can affect the interaction of the adenine and isoalloxazine rings, which can influence the stabilization of different conformations of FAD .

Safety and Hazards

FAD disodium may cause irritation to the skin and eyes . It may be harmful if inhaled or ingested . Proper protective equipment should be worn when handling this compound .

Future Directions

Recent studies suggest that overlooked flavin-N5-oxygen adducts are more widespread and may facilitate versatile chemistry . More research is needed to understand the dynamics of flavin associations . There are considerable efforts underway to exploit circadian mechanisms for diagnosis, treatment, and prevention of diseases .

Biochemical Analysis

Biochemical Properties

Flavin Adenine Dinucleotide Disodium is involved in numerous important metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a critical electron transporter in living systems and catalyzes several 1-2 electron redox reactions . It is also known to interact with enzymes such as succinate dehydrogenase complex, α-ketoglutarate dehydrogenase, and a component of the pyruvate dehydrogenase complex .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It also plays a pivotal role in the energy production of our cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can exist in four redox states: the flavin-N (5)-oxide, quinone, semiquinone, and hydroquinone . It is converted between these states by accepting or donating electrons . In its fully oxidized form, or quinone form, it accepts two electrons and two protons to become FADH2 (hydroquinone form) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It exhibits conformational dynamics in performing its biological functions due to the local orientation of isoalloxazine and adenine . Conventional methods detect stable conformations of this compound molecules, while transient intermediates are hidden in ensemble measurements .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is associated with various proteins, which are involved with several enzymatic reactions in metabolism . Many flavoproteins are known: components of the succinate dehydrogenase complex, α-ketoglutarate dehydrogenase, and a component of the pyruvate dehydrogenase complex .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specialized transporters (RFVTs), riboflavin kinase (RFK), which catalyze the formation of FMN, and FAD synthase or FMN adenylyl transferase (FADS or FMNAT), which adenylates FMN to FAD .

Subcellular Localization

It is known that a fine coordination among apo-flavoprotein turn-over, cofactor availability, and, in eukaryotic cells, sub-cellular flavin trafficking, is required in order to ensure correct flavoproteome maintenance .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Flavin adenine dinucleotide disodium involves the condensation of riboflavin and adenosine monophosphate (AMP) followed by phosphorylation and reduction steps.", "Starting Materials": [ "Riboflavin", "Adenosine monophosphate (AMP)", "Sodium hydroxide (NaOH)", "Phosphoric acid (H3PO4)", "Sodium dithionite (Na2S2O4)", "Sodium borohydride (NaBH4)" ], "Reaction": [ "Riboflavin and AMP are reacted in the presence of NaOH to form Flavin adenine dinucleotide (FAD).", "FAD is then phosphorylated using H3PO4 to form Flavin adenine dinucleotide monophosphate (FADP).", "Sodium dithionite is used to reduce FADP to Flavin adenine dinucleotide semiquinone (FADH).", "Finally, FADH is reduced with NaBH4 to form Flavin adenine dinucleotide disodium." ] }

CAS No.

84366-81-4

Molecular Formula

C27H31N9Na2O15P2

Molecular Weight

829.5 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate

InChI

InChI=1S/C27H33N9O15P2.2Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;/q;2*+1/p-2/t14-,15+,16+,19-,20+,21+,26+;;/m0../s1

InChI Key

XLRHXNIVIZZOON-WFUPGROFSA-L

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+]

SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+]

Appearance

Solid powder

146-14-5
84366-81-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dinucleotide, Flavin-Adenine
FAD
Flavin Adenine Dinucleotide
Flavin-Adenine Dinucleotide
Flavitan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavin adenine dinucleotide disodium
Reactant of Route 2
Flavin adenine dinucleotide disodium
Reactant of Route 3
Flavin adenine dinucleotide disodium
Reactant of Route 4
Flavin adenine dinucleotide disodium
Reactant of Route 5
Flavin adenine dinucleotide disodium
Reactant of Route 6
Flavin adenine dinucleotide disodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.